Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. The ligands used in this synthesis are often derived from azo compounds and nitrophenols. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully controlled to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.
Reduction: Reduction reactions can alter the oxidation state of cobalt, affecting the overall structure and properties of the compound.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as luminescent materials and magnetic materials .
Mechanism of Action
The mechanism of action of Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, altering their structure and function. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Similar Compounds
Cobaltate(1-),bis[N-(2-chlorophenyl)-2-[2-[2-(hydroxy-kO)-5-[(methylamino)sulfonyl]phenyl]diazenyl-kN1]-3-(oxo-kO)butanamidato(2-)]-, sodium: Similar coordination chemistry but different ligands and counterions.
Cobaltate(1-), bis[2-(3-chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulfonyl)phenyl]azo]-5-methyl-3H-pyrazol-3-onato(2-)]-, hydrogen: Different ligands and coordination environment.
Uniqueness
Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C32H25CoN8O10 |
---|---|
Molecular Weight |
740.5 g/mol |
IUPAC Name |
2-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+);hydron |
InChI |
InChI=1S/2C16H14N4O5.Co/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;/h2*2-9,17,22-23H,1H3;/q;;+3/p-3/b2*16-15+,19-18?; |
InChI Key |
IKWJYOCMWABKRR-ZINJYLEXSA-K |
Isomeric SMILES |
[H+].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)/C(=C(\[O-])/NC1=CC=CC=C1)/N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3] |
Canonical SMILES |
[H+].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].CC(=O)C(=C(NC1=CC=CC=C1)[O-])N=NC2=C(C=CC(=C2)[N+](=O)[O-])[O-].[Co+3] |
Origin of Product |
United States |
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